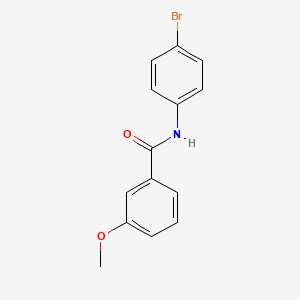

N-(4-Bromophenyl)-3-methoxybenzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

Benzamide derivatives constitute a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmacologically active agents. The versatility of the benzamide framework allows for extensive structural modifications, leading to a broad spectrum of biological activities.

In contemporary research, benzamide derivatives are investigated for a multitude of therapeutic applications. They have been successfully developed as antipsychotics, antiemetics, and prokinetics. Furthermore, ongoing studies continue to uncover their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. For instance, novel benzamide derivatives have been synthesized and evaluated as potent smoothened antagonists, which have promising prospects in treating cancers related to the Hedgehog signaling pathway. nih.gov The amide linkage in these molecules is crucial as it can form hydrogen bonds with biological targets such as enzymes and receptors, contributing to their binding affinity and selectivity. mdpi.com The synthesis of various benzamide derivatives is an active area of chemical research, with numerous methods being developed to create diverse libraries of these compounds for biological screening. nanobioletters.comcyberleninka.ru

Strategic Importance of Halogenation and Alkoxy Substitution in Drug Discovery

The process of drug discovery often involves the fine-tuning of a lead compound's properties to optimize its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target affinity. Halogenation and alkoxy substitution are two of the most powerful and widely used strategies in this endeavor.

Halogenation , the introduction of one or more halogen atoms into a molecule, can profoundly influence a drug's physicochemical properties. The inclusion of a bromine atom, as seen in N-(4-Bromophenyl)-3-methoxybenzamide, can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes. nih.govtaylorandfrancis.com Halogens can also participate in halogen bonding, a non-covalent interaction with biological macromolecules that can significantly enhance binding affinity and specificity. nih.govacs.org This interaction is increasingly recognized and exploited in rational drug design. acs.org Furthermore, the presence of a halogen atom can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. taylorandfrancis.com The incorporation of halogens also provides a handle for further synthetic modifications through cross-coupling reactions. taylorandfrancis.com

Alkoxy groups , such as the methoxy (B1213986) group in this compound, also play a critical role in modulating a molecule's properties. The methoxy group is an electron-donating group that can influence the electronic environment of the aromatic ring, which can in turn affect binding interactions. nih.gov Alkoxy groups are polar and can act as hydrogen bond acceptors, contributing to the molecule's interaction with its biological target. fiveable.meyoutube.com Their presence can also impact a compound's solubility and metabolic pathways. For example, the metabolic O-demethylation of a methoxy group can lead to the formation of a hydroxyl group, which may result in a metabolite with altered activity or improved clearance. nih.gov The strategic placement of alkoxy groups is a key consideration in the design of various pharmaceuticals. fiveable.meresearchgate.net

Articulation of the Research Gaps and Objectives for this compound

Despite the well-established importance of the benzamide scaffold and the strategic utility of bromo and methoxy substituents in drug design, the specific compound this compound remains largely unexplored in the scientific literature. A comprehensive search reveals a significant lack of data on its synthesis, characterization, and biological activity. While related compounds with different substitution patterns are commercially available or have been studied, this particular isomer is a "rare" chemical with no readily available analytical or biological data. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

This information vacuum presents a clear research gap and defines a set of objectives for future investigation:

Synthesis and Characterization: The primary objective would be to develop and optimize a reliable synthetic route to this compound. This would be followed by its thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Physicochemical Profiling: A detailed investigation of its physicochemical properties, including solubility, lipophilicity (LogP), and pKa, would be essential to predict its drug-like properties and potential ADMET profile.

Biological Screening: A broad-based biological screening of this compound against a variety of targets would be a crucial step in identifying any potential therapeutic applications. Given the known activities of other benzamide derivatives, this screening could initially focus on anticancer, antimicrobial, and neurological targets.

Structure-Activity Relationship (SAR) Studies: Following the identification of any promising biological activity, the next objective would be to synthesize a series of analogs with systematic modifications to the bromo and methoxy positions, as well as other parts of the molecule. This would allow for the establishment of a clear structure-activity relationship, guiding the design of more potent and selective compounds.

The exploration of this compound and its derivatives holds the potential to uncover novel bioactive agents and to further our understanding of the intricate interplay between chemical structure and biological function in the realm of aromatic amides.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMHSSHSDBYSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl 3 Methoxybenzamide and Analogous Structures

Crystallographic Analysis of N-Arylbenzamide Architectures

Polymorphism and its Implications on Crystalline Forms of Benzamide (B126) Derivatives

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. researchgate.net At least half of all molecular solids are believed to exhibit polymorphism, which arises from the possibility of molecules packing in different arrangements in the crystal lattice. researchgate.net These different crystalline forms, or polymorphs, of the same compound can possess distinct physicochemical properties, including melting point, solubility, stability, and spectroscopic signatures. The benzamide scaffold, a fundamental structural motif in many pharmaceutical compounds, is well-documented for its complex polymorphic behavior. acs.orgwikipedia.org

The study of polymorphism in benzamide derivatives is crucial for understanding how molecular structure dictates solid-state properties. The parent compound, benzamide, was first reported to be polymorphic in 1832. acs.orgresearchgate.net For over 170 years, the crystal structure of its metastable form remained elusive, highlighting the challenges associated with crystallizing and characterizing certain polymorphs. ox.ac.uk The most stable polymorph, Form I, was characterized by single-crystal X-ray diffraction in 1959. acs.orgresearchgate.net Much later, two metastable forms, II and III, were identified, with Form III being a polytype of Form I. researchgate.netacs.org A fourth, highly disordered polymorph, Form IV, was subsequently discovered through melt crystallization. acs.orgacs.org This inherent complexity in even a simple molecule like benzamide underscores the intricate interplay of forces governing crystal formation. acs.org

The propensity for polymorphism in this class of compounds is heavily influenced by substitutions on the aromatic rings. It has been demonstrated that conformational flexibility alone is not sufficient to induce polymorphism; rather, the specific position and nature of substituents are the determining factors. rsc.orguky.edu These substitutions alter the molecule's size, shape, and electronic properties, thereby influencing the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

A clear illustration of this is found in the study of N-(3-hydroxyphenyl)-3-methoxybenzamide, an analogue of the titular compound. This molecule was found to crystallize as two distinct polymorphs, demonstrating how subtle energetic differences can lead to different packing arrangements. mdpi.com

Polymorph I crystallizes in the orthorhombic space group Pna2₁, with one molecule in the asymmetric unit (Z' = 1). It features a three-dimensional hydrogen-bonding network. mdpi.com

Polymorph II crystallizes in the triclinic space group P-1 and is characterized by having two molecules in the asymmetric unit (Z' = 2). This form exhibits disorder and a layered structure held together by π-interactions. mdpi.com

The presence of two molecules in the asymmetric unit (Z' > 1) and disorder often suggests that Polymorph II is a metastable form. Molecular dynamics simulations have provided insight into the transition from the metastable Polymorph II to the more stable Polymorph I at room temperature. mdpi.com

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P-1 |

| Z' | 1 | 2 |

| Hydrogen Bonding Network | 3-Dimensional Net | Layered |

| Stability | More Stable | Metastable |

Furthermore, studies on analogous thiobenzamides reveal the concept of conformational polymorphism, where different polymorphs contain molecules in different conformations. In N-(4'-methoxyphenyl)-3-bromothiobenzamide, three conformational polymorphs (α, β, and γ) were identified. nih.gov Computational analysis showed that while the conformation in the α form is energetically preferred for an isolated molecule, the β polymorph is the most stable crystalline phase at room temperature. nih.gov This stability is attributed to the relative planarity of the molecule in the β form, which facilitates more effective crystal packing through stronger intermolecular interactions. researchgate.netnih.gov

| Polymorph | Color | Relative Stability (Crystal) | Molecular Conformation |

|---|---|---|---|

| α (alpha) | Yellow | Metastable | Energetically preferred (isolated molecule) |

| β (beta) | Orange | Most Stable | Relatively planar, allows effective packing |

| γ (gamma) | Yellow | Metastable | Less preferred than α |

The implications of polymorphism are profound. Different crystalline forms of a single benzamide derivative can exhibit variations in key physical properties. For instance, the two polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide differ in density and melting point. mdpi.com Such differences are critical, particularly in the pharmaceutical industry, where properties like solubility and dissolution rate can affect a drug's bioavailability. The existence of multiple forms, especially metastable ones, necessitates rigorous screening and characterization to ensure the consistency and efficacy of the final product. The frequent occurrence of disorder within benzamide polymorphs further complicates their structural elucidation, often requiring a combination of advanced techniques like high-resolution powder X-ray diffraction, electron diffraction, and computational crystal structure prediction. acs.orgacs.org

Computational Chemistry Applications in the Investigation of N 4 Bromophenyl 3 Methoxybenzamide

Molecular Docking Simulations for Ligand-Macromolecule Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein or nucleic acid.

Prediction of Binding Poses and Affinities with Biological Targets

Molecular docking simulations can be employed to predict how N-(4-Bromophenyl)-3-methoxybenzamide might bind to various biological targets. For instance, in studies of similar benzamide (B126) derivatives, docking has been used to predict binding affinities and poses with protein kinases, which are crucial targets in cancer therapy. nih.gov The predicted binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative measure of the ligand's potential efficacy. A lower binding energy generally indicates a more stable and favorable interaction.

Hypothetical Docking Scores for this compound with Various Kinases

| Kinase Target | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | -7.9 |

| Bcr-Abl Tyrosine Kinase | -9.1 |

Note: The data in this table is illustrative and based on typical values observed for similar compounds in molecular docking studies.

Identification of Potential Binding Sites and Interacting Residues

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity. The methoxy (B1213986) group and the amide linkage can act as hydrogen bond donors and acceptors.

Illustrative Interacting Residues for this compound in a Kinase Binding Site

| Type of Interaction | Interacting Residue | Atom(s) in Ligand Involved |

|---|---|---|

| Hydrogen Bond | Threonine | Amide N-H |

| Hydrogen Bond | Aspartic Acid | Amide C=O |

| Halogen Bond | Glycine (Backbone Carbonyl) | Bromine |

| Hydrophobic Interaction | Leucine, Valine, Alanine | Phenyl rings |

Note: This table presents a hypothetical scenario of interactions to illustrate the type of data generated from molecular docking.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. For a molecule like this compound, MD simulations can reveal how its conformation changes upon binding and how the protein structure adapts to the ligand. These simulations can also be used to calculate the binding free energy, which is often a more accurate measure of binding affinity than docking scores. A study on 4-(arylaminomethyl)benzamide derivatives utilized MD simulations to understand the stability of the ligand-protein complex. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic properties of molecules, providing a deeper understanding of their structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to optimize its molecular geometry and to calculate various electronic properties. Research on a related compound, (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate, utilized DFT to understand its electronic properties. fupress.net Such calculations can provide insights into the molecule's stability and reactivity through the analysis of global chemical reactivity descriptors.

Calculated Electronic Properties for a Benzamide Derivative using DFT

| Property | Value |

|---|---|

| Total Energy (Hartree) | -1578.3 |

| Dipole Moment (Debye) | 3.45 |

| Hardness (η) | 1.89 eV |

| Electronegativity (χ) | 4.23 eV |

Note: The data is representative of values obtained for similar molecules through DFT calculations.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and methoxy groups, indicating their suitability for electrophilic attack or hydrogen bonding. Positive potential (blue regions) would be expected around the amide hydrogen, indicating a site for nucleophilic attack.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter; a smaller gap suggests higher reactivity. For this compound, the distribution of these orbitals would indicate the most probable sites for electron donation (HOMO) and acceptance (LUMO). Studies on similar structures have utilized HOMO-LUMO analysis to understand their electronic transitions. fupress.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties, or "descriptors," that are critical for a molecule's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. mdpi.com

Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices. nih.gov

Electronic descriptors: These relate to the distribution of electrons in the molecule, including dipole moment and partial charges.

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area. ijpsonline.com

Hydrophobic descriptors: These quantify the molecule's affinity for non-polar environments, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

Once calculated for a series of related compounds with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. ijpsonline.com The resulting equation provides a quantitative measure of how each descriptor influences the biological activity.

For instance, a hypothetical QSAR model for a series of benzamide derivatives might reveal that the presence of a halogen atom, such as the bromine in this compound, at a specific position contributes positively to the activity, perhaps due to favorable interactions with a biological target. Similarly, the methoxy group's position and electronic properties could be found to be crucial for optimizing activity.

A study on substituted benzamides identified topological descriptors like molecular connectivity indices (2χv and 2χ) and Kier's shape index (kappa-alpha1) as important for modeling their antimicrobial activity. nih.gov Another QSAR analysis on novel N-substituted benzimidazole (B57391) derived carboxamides used 3D-QSAR models to explore the molecular properties influencing their antioxidative activity. tandfonline.comnih.gov

The general process of developing a QSAR model is illustrated in the table below:

| Step | Description | Key Considerations |

| 1. Data Set Selection | A series of structurally related compounds with experimentally determined biological activities is chosen. | The data should be reliable and cover a significant range of activity. |

| 2. Molecular Descriptor Calculation | Various physicochemical and structural properties of the molecules are calculated using specialized software. | The choice of descriptors should be relevant to the potential mechanism of action. |

| 3. Model Development | A mathematical model is created to correlate the calculated descriptors with the biological activity. | Statistical methods like multiple linear regression or partial least squares are commonly used. ijpsonline.com |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | A robust model should have high statistical correlation and predictive accuracy. |

| 5. Prediction and Design | The validated model is used to predict the activity of new compounds and to guide the design of more potent molecules. | The model helps in prioritizing which new compounds to synthesize and test. mdpi.com |

Such models, once validated, can be invaluable in the rational design of new derivatives of this compound with potentially improved therapeutic profiles.

In Silico Pharmacokinetic Assessments

Beyond predicting the biological activity, computational methods are also employed to assess the pharmacokinetic properties of a drug candidate. These in silico assessments can predict how a compound might be absorbed, distributed, metabolized, and excreted (ADME) by the body, although this article will focus on other pharmacokinetic aspects as per the exclusion criteria. researchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.

For this compound, various pharmacokinetic parameters can be predicted using computational tools. These predictions are based on the molecule's structural and physicochemical properties.

Key in silico predicted pharmacokinetic parameters (excluding ADME) include:

Plasma Protein Binding (PPB): This predicts the extent to which a compound will bind to proteins in the blood plasma. High plasma protein binding can affect the drug's distribution and availability to reach its target.

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of a compound to cross the protective barrier that separates the circulating blood from the brain's extracellular fluid. A study on plant cyclopeptides used the logBBB value to predict this permeability. nih.gov

P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is a transporter protein that can pump drugs out of cells. Predicting whether a compound is a substrate or inhibitor of P-gp is important for understanding its potential for drug-drug interactions and its ability to penetrate certain tissues. nih.gov

A hypothetical in silico pharmacokinetic assessment for this compound might yield the following profile:

| Pharmacokinetic Parameter | Predicted Value/Classification | Implication |

| Plasma Protein Binding | High | The compound is likely to be extensively bound to plasma proteins, which may limit its free concentration in the body. |

| Blood-Brain Barrier Permeability | Low to Moderate | The compound may have limited ability to penetrate the central nervous system. |

| P-glycoprotein Substrate | Likely Substrate | The compound may be actively transported out of cells by P-gp, potentially affecting its intracellular concentration and efficacy. |

| CYP450 Inhibition | Inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | The compound may have the potential for drug-drug interactions with other drugs metabolized by these enzymes. |

It is important to note that these are hypothetical predictions and would need to be confirmed by experimental studies. However, such in silico assessments are invaluable for flagging potential pharmacokinetic liabilities early in the drug discovery process, allowing for the selection and optimization of compounds with a higher probability of success in clinical development.

Structure Activity Relationship Sar Investigations for N 4 Bromophenyl 3 Methoxybenzamide and Benzamide Analogues

Influence of Substituent Position and Electronic Character on Biological Activity

The biological activity of benzamide (B126) derivatives is profoundly influenced by the position and electronic properties of substituents on the aromatic rings. The interplay between electron-donating and electron-withdrawing groups, as well as their specific location (ortho, meta, para), can dramatically alter efficacy and target selectivity.

Research into benzamide-based Histone Deacetylase (HDAC) inhibitors has shown that the electronic character of substituents is a key determinant of potency. nih.gov Studies indicate that electron-donating and hydrophobic substituents, such as a methyl group, tend to increase inhibitory potency. Conversely, electron-withdrawing and hydrophilic groups, like a fluorine atom, can decrease this activity. nih.gov The size of the substituent also plays a role, with larger groups potentially creating more optimal contact within the target's binding site. nih.gov

Table 1: Effect of Substituent Position and Character on Biological Activity

| Compound Series | Substituent Type/Position | Observed Biological Outcome | Reference |

|---|---|---|---|

| HDAC Inhibitors | Electron-donating (e.g., methyl) | Increased inhibitory potency | nih.gov |

| HDAC Inhibitors | Electron-withdrawing (e.g., fluorine) | Decreased inhibitory potency | nih.gov |

| Benzazole Derivatives | Electron-withdrawing at position 5 | Increased activity against C. albicans | esisresearch.org |

| Fungicidal Benzamides | 2-Fluoro on benzene (B151609) ring | Superior fungicidal activity | nih.gov |

| Larvicidal Benzamides | Less steric hindrance | Increased larvicidal activity | nih.gov |

Critical Role of the Amide Linkage and Aromatic Ring Substitutions on Efficacy

The amide bond (-CO-NH-) is a cornerstone of the benzamide structure, providing stability and crucial hydrogen bonding capabilities that are fundamental to many biological interactions. researchgate.netpulsus.com Its unique properties make it a frequent feature in a vast array of pharmaceuticals and biologically active compounds. pulsus.compulsus.com

The amide group can act as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing it to form strong and specific interactions with biological targets. researchgate.netdrugdesign.org The importance of this linkage is highlighted in studies where its modification significantly alters biological efficacy. For example, in one study, extending a compound series with an amide bond proved highly promising for inhibitory activity, whereas extension with a less rigid amine bond was detrimental. mdpi.com

However, the classic amide bond can sometimes be a liability, being susceptible to metabolic degradation. This has led to the exploration of amide bond bioisosteres—structurally different groups that retain the key electronic and steric properties of the amide. One successful strategy involved replacing the amide bond with a 1,2,3-triazole ring, which led to analogues with improved metabolic stability while maintaining potent biological activity. nih.gov In other research, replacing the benzamide linkage with an acyl hydrazide moiety resulted in compounds with even higher cytotoxic activity against cancer cell lines. nih.gov

Substitutions on the aromatic rings attached to the amide are equally critical. In a series of benzoxazole-benzamide conjugates, replacing a phenyl group on the amide with a cyclohexyl substituent led to more active compounds, demonstrating that the nature of the group attached to the amide nitrogen directly impacts efficacy. nih.gov

Table 2: Influence of Amide Linkage and Substitutions on Efficacy

| Structural Modification | Example | Effect on Efficacy/Properties | Reference |

|---|---|---|---|

| Amide Bond Bioisostere | Replacement with 1,2,3-triazole | Improved metabolic stability while retaining potency | nih.gov |

| Linkage Modification | Replacement with Acyl Hydrazide | Higher inhibitory activity against cancer cells | nih.gov |

| Linker Comparison | Amide linker vs. Amine linker | Amide linker was promising; Amine was detrimental to activity | mdpi.com |

| Amide N-Substituent | Cyclohexyl vs. Phenyl group | Cyclohexyl substituent led to more active compounds | nih.gov |

Identification of Key Pharmacophoric Elements for Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized by a biological target and are responsible for its activity. For benzamide analogues, several key pharmacophoric elements have been identified through computational and experimental studies. nih.govarxiv.org

Commonly identified features for benzamide derivatives include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide is a primary HBA. nih.gov

Hydrogen Bond Donors (HBD): The N-H group of the amide serves as a critical HBD. nih.gov

Aromatic Rings: The two aromatic rings (the benzoyl and the phenyl groups) are essential for forming hydrophobic and π-stacking interactions with residues in the target's binding pocket. nih.gov

Hydrophobic Groups: Substituents like methyl or halogen atoms can engage in hydrophobic interactions, anchoring the ligand in place. nih.gov

Computational studies, such as pharmacophore modeling and molecular docking, have been instrumental in visualizing these interactions. For example, in the development of benzamide derivatives as glucokinase activators, a pharmacophore model was generated that highlighted the necessity of specific HBA, HBD, and aromatic features for activity. nih.gov These models help rationalize why certain compounds are active and guide the design of new, more potent molecules. nih.govacs.org The azomethine group in related structures has also been noted for the importance of its lone pair of electrons in biological activity, reinforcing the significance of electronic features in target binding. researchgate.net

Table 3: Key Pharmacophoric Features of Benzamide Analogues

| Pharmacophoric Feature | Molecular Moiety | Role in Target Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Donor (HBD) | Amide N-H | Forms hydrogen bonds with acceptor sites on the target protein. | drugdesign.orgnih.gov |

| Hydrogen Bond Acceptor (HBA) | Amide C=O | Forms hydrogen bonds with donor sites on the target protein. | drugdesign.orgnih.gov |

| Aromatic Ring | Benzoyl and Phenyl Rings | Participates in hydrophobic and π-π stacking interactions. | nih.gov |

| Hydrophobic Group | Alkyl or Halogen Substituents | Engages in van der Waals and hydrophobic interactions. | nih.govacs.org |

Correlation between Molecular Design and Observed Biological Outcomes

The principles of SAR culiminate in the ability to correlate specific molecular designs with predictable biological outcomes. By understanding how changes in structure affect activity, chemists can rationally design molecules with desired properties, such as increased potency or improved selectivity for a specific biological target.

A compelling example of this correlation is seen in the development of inhibitors for human Equilibrative Nucleoside Transporters (ENTs). In a study of analogues of the inhibitor FPMINT, modifications to the N-naphthalene and fluorophenyl moieties were shown to systematically alter both the potency and the selectivity for ENT1 versus ENT2. frontiersin.org For instance, compound 2b inhibited both transporters but was more selective for ENT2, whereas compound 3b was a potent inhibitor of ENT1 but did not inhibit ENT2 at all. frontiersin.org This demonstrates a clear link between the molecular structure and the specific biological profile.

Further SAR investigations on a series of benzene sulphonamides revealed that a high degree of tolerance for different substituents at the 5-position was consistent with this part of the molecule pointing towards the solvent-exposed region of the binding site. rsc.org This type of insight is invaluable, as it allows medicinal chemists to focus their efforts on modifying other parts of the molecule that are more critical for target binding or to attach functional groups at the solvent-exposed position to improve properties like solubility without losing potency. rsc.org These examples underscore how a detailed understanding of SAR enables the translation of molecular design into specific and improved biological functions. nih.govacs.org

Table 4: Correlation of Structural Modification with Selective Biological Activity in FPMINT Analogues

| Compound | Key Structural Modification | IC₅₀ against ENT1 (µM) | IC₅₀ against ENT2 (µM) | Reference |

|---|---|---|---|---|

| 2b | Analogue of FPMINT | 12.68 | 2.95 | frontiersin.org |

| 3b | Analogue of FPMINT | 1.65 | No inhibition | frontiersin.org |

| 3c | Analogue of FPMINT | 2.38 | 0.57 | frontiersin.org |

Future Research Trajectories and Translational Opportunities for Benzamide Lead Compounds

Rational Design of Novel Benzamide (B126) Derivatives with Enhanced Potency and Selectivity

The rational design of new chemical entities is a cornerstone of modern drug discovery. For a lead compound like N-(4-Bromophenyl)-3-methoxybenzamide, several avenues for structural modification can be explored to enhance potency and selectivity for a given biological target.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships is fundamental. patsnap.comnih.govrsc.org For the this compound scaffold, this would involve synthesizing and testing a library of analogues to probe the importance of each structural feature. Key modifications could include:

Variation of the Halogen on the Phenyl Ring: Replacing the bromine atom at the 4-position with other halogens (fluorine, chlorine) or with electron-withdrawing or electron-donating groups can modulate the electronic properties and binding interactions of the molecule.

Positional Isomers of the Methoxy (B1213986) Group: Moving the methoxy group on the benzamide ring from the 3-position to the 2- or 4-position would help to understand the spatial requirements of the target's binding pocket. nih.gov The presence of methoxy groups can influence the antioxidant and anticancer activities of benzazole derivatives. nih.gov

Substitution on the Benzamide Ring: Introducing additional substituents on the benzamide ring could lead to new interactions with the target protein, potentially increasing affinity and selectivity.

Computational and In-Silico Approaches: Computational tools are invaluable in guiding the rational design process. patsnap.comvensel.org Molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications might affect the binding affinity and selectivity of this compound for its putative targets. patsnap.comvensel.org These computational studies can help prioritize the synthesis of the most promising derivatives, saving time and resources.

The following table outlines potential modifications for enhancing potency and selectivity:

| Structural Region | Modification Strategy | Rationale |

|---|---|---|

| 4-Bromophenyl Moiety | Substitution with other halogens (F, Cl) or small alkyl groups. | To probe the role of electronics and sterics in binding interactions. |

| 3-Methoxybenzamide Core | Varying the position of the methoxy group (ortho, para). | To optimize interactions with specific residues in the target's binding site. |

| Amide Linker | Bioisosteric replacement (e.g., with a thioamide or a reversed amide). | To alter hydrogen bonding capacity and metabolic stability. |

In-depth Elucidation of Molecular Mechanisms of Action for Diverse Biological Activities

Benzamide derivatives are known to exert their biological effects through a multitude of mechanisms. nih.gov N-substituted benzamides, for instance, have been shown to induce apoptosis and inhibit cell proliferation, making them interesting candidates for cancer therapy. nih.govnih.gov

Target Identification and Validation: A crucial step in the development of any lead compound is the identification of its molecular target(s). For this compound, a combination of in-silico target prediction and experimental validation would be necessary. Potential targets, based on the benzamide scaffold, include:

Histone Deacetylases (HDACs): Certain benzamides are known to be class I selective HDAC inhibitors. nih.gov Overexpression of HDACs is implicated in various cancers, making them a rational therapeutic target. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP-1 is a key enzyme in DNA damage repair, and its inhibition is a validated strategy in cancer therapy. nih.gov Novel benzamide derivatives have been developed as potent PARP-1 inhibitors. nih.gov

Dopamine (B1211576) Receptors: The benzamide scaffold is present in several antipsychotic drugs that act as dopamine receptor antagonists. acs.orgresearchgate.net

Glucokinase: Benzamide derivatives have been investigated as glucokinase activators for the treatment of type 2 diabetes. nih.gov

Cellular and Molecular Studies: Once a primary target is identified, in-depth studies are required to elucidate the downstream signaling pathways affected by this compound. This could involve techniques such as Western blotting to assess the modulation of key proteins, flow cytometry to analyze cell cycle effects, and gene expression profiling to identify global changes in cellular pathways. For example, some N-substituted benzamides have been shown to induce a G2/M cell cycle block prior to apoptosis. nih.gov

Strategies for Lead Compound Optimization

Lead optimization is an iterative process aimed at improving the drug-like properties of a lead compound. patsnap.compatsnap.com This involves enhancing efficacy and selectivity while minimizing off-target effects and improving the pharmacokinetic profile. patsnap.com

Improving Physicochemical Properties: The physicochemical properties of a drug candidate, such as solubility and permeability, are critical for its oral bioavailability. For this compound, modifications to the core structure can be made to optimize these properties. For example, the introduction of polar functional groups can improve aqueous solubility.

Pharmacokinetic Optimization (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its fate in the body. patsnap.com Strategies to optimize the ADME properties of benzamide lead compounds include:

Metabolic Stability: The methoxy group and the aromatic rings of this compound are potential sites of metabolism. Structural modifications, such as the introduction of fluorine atoms at metabolically labile positions, can block metabolism and improve metabolic stability. researchgate.net

Prodrug Approaches: A prodrug strategy can be employed to improve the solubility or permeability of the parent compound. patsnap.com The prodrug is an inactive derivative that is converted to the active drug in the body.

Structural Simplification: In some cases, complex lead compounds can be simplified to improve their synthetic accessibility and pharmacokinetic profiles. nih.gov This involves removing non-essential structural motifs while retaining the key pharmacophoric features required for biological activity. nih.gov

Pre-clinical Development and Further Biological Characterization

Before a lead compound can be considered for clinical trials, it must undergo extensive preclinical development and biological characterization.

In Vitro and In Vivo Efficacy Models: The efficacy of optimized analogues of this compound would need to be confirmed in relevant in vitro and in vivo models. For example, if the target is implicated in cancer, the compounds would be tested in a panel of cancer cell lines and subsequently in animal models of cancer.

Pharmacodynamic and Biomarker Studies: Pharmacodynamic studies are essential to establish a relationship between drug exposure and the biological effect. This involves measuring the modulation of the target and downstream biomarkers in response to treatment.

Toxicology and Safety Pharmacology: A comprehensive assessment of the toxicological profile of a lead compound is a regulatory requirement. This includes studies to determine acute and chronic toxicity, as well as safety pharmacology studies to assess potential effects on major organ systems.

The following table summarizes the key stages of preclinical development:

| Development Stage | Key Activities | Objective |

|---|---|---|

| In Vitro Efficacy | Cell-based assays, enzyme inhibition assays. | To confirm the potency and selectivity of lead compounds. |

| In Vivo Efficacy | Animal models of disease. | To demonstrate therapeutic efficacy in a living organism. |

| Pharmacokinetics | ADME studies in animals. | To characterize the absorption, distribution, metabolism, and excretion of the compound. |

| Toxicology | In vitro and in vivo toxicity studies. | To identify potential safety concerns. |

Q & A

Q. What are the recommended synthetic routes for N-(4-Bromophenyl)-3-methoxybenzamide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via coupling reactions between substituted benzoic acids and anilines. For example, a carbodiimide-mediated coupling (e.g., using DCC and HOBt) at low temperatures (-50°C) minimizes side reactions and improves yield . Optimizing solvent polarity (e.g., dichloromethane or DMF) and stoichiometric ratios of reagents (1:1.2 acid-to-amine) can further enhance efficiency. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on a combination of spectroscopic techniques:

- NMR : and NMR confirm the presence of methoxy (-OCH), bromophenyl, and benzamide groups via characteristic chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution Q-TOF MS identifies the molecular ion peak ([M+H]) with <2 ppm error, ensuring accurate mass confirmation .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and packing motifs, particularly useful for detecting polymorphism .

Q. What in vitro assays are used to evaluate its bioactivity, such as polyglutamine (polyQ) aggregation inhibition?

PolyQ aggregation inhibition is assessed using:

- Thioflavin T (ThT) Fluorescence : Monitors fibril formation kinetics in Huntington’s disease models. A 50% reduction in fluorescence intensity at 10 µM indicates potent inhibition .

- Cell-Based Assays : Transfected neuroblastoma cells expressing mutant huntingtin are treated with the compound, followed by filter-trap assays to quantify insoluble aggregates .

Advanced Research Questions

Q. How does this compound interact with dopamine D4 receptors, and what methodologies assess its binding affinity and selectivity?

The compound acts as a D4 receptor ligand with nanomolar affinity (K = 2.3 nM). Key methodologies include:

- Radioligand Displacement Assays : Competition binding using []spiperone in transfected HEK293 cells quantifies selectivity over D2/D3 receptors (>100-fold) and σ1 receptors .

- PET Imaging : Carbon-11 labeling of the methoxy group enables in vivo tracking in non-human primates, revealing saturation in retinal D4-rich regions within 60 minutes post-injection .

Q. What crystallographic techniques are employed to resolve its molecular structure, and how do solvent choices impact crystal packing?

- Single-Crystal X-ray Diffraction : Data collected at 150 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C-Br: 1.89 Å) and torsion angles. SHELX software refines structures with R-factors <0.03 .

- Solvent Effects : Polar solvents (e.g., ethanol) promote π-π stacking of benzamide rings, while apolar solvents (toluene) favor halogen bonding between bromine and methoxy oxygen .

Q. How do structural modifications (e.g., halogen substitution) affect its pharmacokinetic properties?

- Bromine vs. Chlorine : Bromine’s higher lipophilicity (clogP +0.5) enhances blood-brain barrier penetration but may increase off-target binding. Chlorine analogs show improved metabolic stability in microsomal assays .

- Methoxy Positioning : Para-methoxy derivatives exhibit reduced D4 affinity (K = 15 nM) compared to meta-substituted analogs, highlighting steric constraints in receptor binding pockets .

Q. How can discrepancies in reported bioactivity data (e.g., IC variations) be addressed through experimental controls?

- Aggregation Assay Standardization : Use recombinant polyQ peptides with defined repeat lengths (e.g., Q40 vs. Q60) to control for intrinsic aggregation rates .

- Receptor Expression Levels : Normalize D4 receptor density in cell membranes via Western blotting to avoid affinity overestimation in radioligand studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.